molecular formula C14H13FN4S B11053430 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11053430
M. Wt: 288.35 g/mol
InChI Key: ZANVUFUXAHOAID-VMPITWQZSA-N
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Description

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with a different arrangement of the triazole and thiadiazole rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: A related compound with a different triazole ring configuration.

Uniqueness

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents and the resulting pharmacological profile

properties

Molecular Formula

C14H13FN4S

Molecular Weight

288.35 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13FN4S/c1-9(2)13-16-17-14-19(13)18-12(20-14)8-5-10-3-6-11(15)7-4-10/h3-9H,1-2H3/b8-5+

InChI Key

ZANVUFUXAHOAID-VMPITWQZSA-N

Isomeric SMILES

CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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